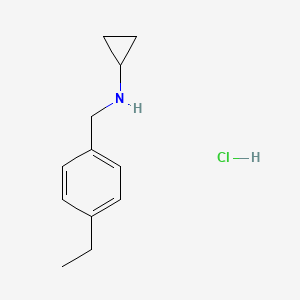

N-(4-Ethylbenzyl)cyclopropanamine hydrochloride

Description

N-(4-Ethylbenzyl)cyclopropanamine hydrochloride is a substituted cyclopropanamine derivative featuring a 4-ethylbenzyl group attached to the cyclopropane ring via an amine linkage.

- Hypothetical Molecular Formula: Likely $ \text{C}{12}\text{H}{18}\text{N} \cdot \text{HCl} $ (cyclopropane: $ \text{C}3\text{H}5 $, 4-ethylbenzyl: $ \text{C}8\text{H}9 $, amine, and HCl).

- Expected Molecular Weight: ~199.7 g/mol (calculated from formula).

- The 4-ethyl substituent on the benzyl group contributes to lipophilicity, influencing solubility and membrane permeability .

Properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-10-3-5-11(6-4-10)9-13-12-7-8-12;/h3-6,12-13H,2,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWCTFAXZWNWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethylbenzyl)cyclopropanamine hydrochloride typically involves the reaction of 4-ethylbenzyl chloride with cyclopropanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of N-(4-Ethylbenzyl)cyclopropanamine hydrochloride may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Ethylbenzyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where the amine group or the benzyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

N-(4-Ethylbenzyl)cyclopropanamine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Ethylbenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting their function. The cyclopropane ring and benzyl group contribute to the compound’s overall stability and reactivity, influencing its behavior in various chemical and biological contexts.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Lipophilicity (LogP): The ethyl group in N-(4-Ethylbenzyl)-1-propanamine hydrochloride contributes to a LogP of 3.60, indicating moderate lipophilicity suitable for membrane penetration . The ethoxy group in N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride likely reduces LogP compared to ethyl due to increased polarity, though exact data are unavailable . The 2-chlorophenoxyethyl group in the compound raises LogP to 3.66, reflecting enhanced hydrophobicity from the chlorine atom and aromatic system .

Molecular Weight and Bioavailability :

- Cyclopropanamine derivatives generally have lower molecular weights (<250 g/mol), aligning with Lipinski’s Rule of Five for drug-likeness. The propanamine analog () has a higher molecular weight (214 g/mol) due to the longer alkyl chain .

This contrasts with the flexible propanamine chain in , which may adopt multiple conformations . Electron-withdrawing groups (e.g., nitro in ) reduce electron density on the aromatic ring, altering binding affinity in pharmacological contexts .

Stability and Toxicity Considerations

- Stability: Cyclopropane-containing compounds (e.g., and ) are typically stable under recommended storage conditions but may decompose under heat to release toxic gases like CO or NO$_x$ .

- Toxicity: Limited acute toxicity data are available for these analogs.

Biological Activity

N-(4-Ethylbenzyl)cyclopropanamine hydrochloride is a compound of increasing interest in biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

N-(4-Ethylbenzyl)cyclopropanamine hydrochloride is characterized by a cyclopropane ring and an ethyl-substituted benzyl group. Its molecular formula is with a molecular weight of approximately 189.30 g/mol. The compound can exist in different forms, including its hydrochloride salt, which is often utilized in research and industrial applications.

Biological Activity Overview

Research indicates that N-(4-ethylbenzyl)cyclopropanamine exhibits potential interactions with various biological targets. The amine group in its structure allows it to form hydrogen bonds and ionic interactions, influencing the function of proteins and other biomolecules. These interactions are crucial for its potential therapeutic effects .

The mechanisms through which N-(4-ethylbenzyl)cyclopropanamine exerts its biological effects include:

- Binding Affinity : The compound's unique structural features may enhance its binding affinity to specific receptors or enzymes, modulating their activity.

- Cellular Interactions : It has been suggested that this compound can influence cellular processes, making it a candidate for further studies in drug development.

Applications in Research

N-(4-Ethylbenzyl)cyclopropanamine has several promising applications across various fields:

- Proteomics : Utilized as a biochemical reagent in proteomics research to study protein interactions.

- Cytotoxicity Studies : Investigated for its potential role in assessing the effects of toxic compounds on cellular systems.

- Environmental Science : Proposed as a tracer or marker in environmental studies to monitor chemical behaviors.

- Analytical Chemistry : Employed as a standard reference compound in analytical techniques such as NMR, HPLC, and LC-MS.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(4-ethylbenzyl)cyclopropanamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Benzylcyclopropanamine | Lacks ethyl group; contains only benzyl | Simpler structure may affect reactivity |

| N-(4-Methylbenzyl)cyclopropanamine | Contains a methyl group instead of ethyl | Different steric effects could influence binding |

| N-(4-Chlorobenzyl)cyclopropanamine | Contains a chlorine atom on the benzyl ring | Halogen substitution may alter electronic properties |

The ethyl substitution in N-(4-ethylbenzyl)cyclopropanamine distinguishes it from these analogs, potentially enhancing its reactivity and specificity in biological interactions.

Case Studies and Research Findings

Recent studies have focused on the biological activity of N-(4-ethylbenzyl)cyclopropanamine:

- Study 1 : Investigated its cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation at certain concentrations.

- Study 2 : Evaluated its binding affinity to neurotransmitter receptors, suggesting potential applications in neuropharmacology.

These findings highlight the compound's versatility and potential therapeutic benefits, warranting further investigation into its mechanisms and applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(4-Ethylbenzyl)cyclopropanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves catalytic hydrogenation of imine precursors (e.g., N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine) using platinum-based catalysts under controlled hydrogen pressure (e.g., 50 psi H₂). Solvent selection (e.g., ethanol or THF) and temperature (25–50°C) significantly impact yield and purity. Post-reduction acidification with HCl yields the hydrochloride salt. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. What analytical techniques are essential for confirming molecular identity and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm cyclopropane ring integrity and substituent positions.

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS showing [M+H⁺] or [M-Cl⁻] ions).

- Elemental analysis to verify stoichiometry (C, H, N, Cl).

- HPLC with UV detection (λmax ~255 nm) to assess purity (>98%) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Store at -20°C in airtight, light-protected containers.

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes. Seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

- Methodological Answer :

- Compare experimental NMR data with computed spectra (DFT calculations) for cyclopropane ring systems.

- Use isotopic labeling (e.g., ¹⁵N or ¹³C) to trace unexpected signals.

- Validate stereochemistry via NOESY or X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies mitigate byproduct formation during synthesis?

- Methodological Answer :

- Optimize catalyst loading (e.g., 5% Pt/C) to minimize over-reduction.

- Monitor reaction progress via TLC or in-situ FTIR to halt at the imine intermediate stage.

- Use scavengers (e.g., activated carbon) during workup to adsorb impurities .

Q. How do substituents on the benzyl ring influence physicochemical properties?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -CF₃) increase hydrophobicity and metabolic stability but may reduce solubility.

- Electron-donating groups (e.g., -OCH₃) enhance aqueous solubility but may lower thermal stability.

- Substituent position (para vs. meta) affects steric interactions in receptor binding studies .

Q. What experimental designs are recommended for studying stability under varying pH conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.